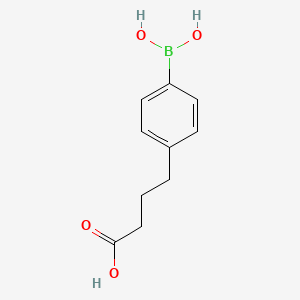

4-(4-Boronophenyl)butanoic acid

Description

Properties

Molecular Formula |

C10H13BO4 |

|---|---|

Molecular Weight |

208.02 g/mol |

IUPAC Name |

4-(4-boronophenyl)butanoic acid |

InChI |

InChI=1S/C10H13BO4/c12-10(13)3-1-2-8-4-6-9(7-5-8)11(14)15/h4-7,14-15H,1-3H2,(H,12,13) |

InChI Key |

GKUYDOVOSQZMKF-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=C(C=C1)CCCC(=O)O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 4 Boronophenyl Butanoic Acid

Strategies for Constructing the Butanoic Acid Chain

The butanoic acid moiety provides the structural backbone of the target molecule. Its synthesis can be approached through several established organic chemistry reactions, including reductive methods and condensation reactions. Furthermore, the principles of enantioselective synthesis can be applied to create chiral derivatives of butanoic acid.

Reductive Methods for Butanoic Acid Formation

Reductive processes offer a viable route to butanoic acid and its derivatives. One common strategy involves the reduction of a suitable precursor, such as a carboxylic acid or an ester, to an alcohol, followed by further transformations. For instance, butanoic acid can be reduced to butanol using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction proceeds through an aldehyde intermediate, which is more reactive than the starting carboxylic acid and is therefore not isolated. libretexts.org

Another reductive approach is the Clemmensen reduction, which reduces a carbonyl group to a methylene (B1212753) group. For example, 4-(4-bromophenyl)-4-oxobutanoic acid can be reduced to 4-(4-bromophenyl)butanoic acid. chemicalbook.com This reaction is typically carried out using zinc amalgam and hydrochloric acid. ncert.nic.in Similarly, the Wolff-Kishner reduction, which utilizes hydrazine (B178648) and a strong base, can also achieve this transformation. ncert.nic.in

The following table summarizes key aspects of these reductive methods.

| Method | Starting Material | Reagents | Product |

| LiAlH₄ Reduction | Butanoic Acid | Lithium aluminum hydride (LiAlH₄) | Butanol |

| Clemmensen Reduction | 4-(4-bromophenyl)-4-oxobutanoic acid | Zinc amalgam, Hydrochloric acid | 4-(4-Bromophenyl)butanoic acid |

| Wolff-Kishner Reduction | Ketones | Hydrazine, Strong base | Alkanes |

Condensation Reactions in Butanoic Acid Synthesis

Condensation reactions provide another powerful tool for constructing the butanoic acid framework. vaia.comlibretexts.orgck12.orglibretexts.org A prominent example is the Fischer-Speier esterification, where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form an ester. libretexts.orgck12.orglibretexts.orgyoutube.com For example, the reaction of butanoic acid with ethanol (B145695) yields ethyl butanoate. youtube.com This reaction is reversible, and the removal of water drives the equilibrium towards the ester product. vaia.comlibretexts.orgck12.orglibretexts.org

Another relevant condensation reaction is the formation of amides from a carboxylic acid and an amine. libretexts.org While the direct reaction is often slow, it can be facilitated by enzymes or by activating the carboxylic acid. libretexts.org

The Arndt-Eistert synthesis offers a method for homologation, extending a carboxylic acid by one carbon. quora.com This multi-step process involves converting the carboxylic acid to an acid chloride, followed by reaction with diazomethane (B1218177) and subsequent rearrangement in the presence of a silver catalyst and water to yield the one-carbon extended carboxylic acid. quora.com

The following table outlines key features of these condensation reactions.

| Reaction | Reactants | Catalyst/Reagents | Product |

| Fischer-Speier Esterification | Butanoic acid, Ethanol | Sulfuric acid | Ethyl butanoate, Water |

| Amidation | Carboxylic acid, Amine | - | Amide, Water |

| Arndt-Eistert Synthesis | Propanoic acid | SOCl₂, CH₂N₂, Ag⁺/H₂O | Butanoic acid |

Enantioselective Synthesis of Related Butanoic Acid Derivatives

The synthesis of enantiomerically pure butanoic acid derivatives is of significant interest, particularly for pharmaceutical applications. A key strategy for achieving this is through asymmetric catalysis. One notable example is the rhodium-catalyzed asymmetric addition (RCAA) of an organometallic reagent to an α,β-unsaturated ester. orgsyn.org

For instance, the enantioselective synthesis of (S)-3-(4-bromophenyl)butanoic acid can be achieved through the Michael addition of p-bromophenylboronic acid to ethyl crotonate. orgsyn.orgorgsyn.org This reaction utilizes a rhodium catalyst in conjunction with a chiral ligand, such as (R)-BINAP, to induce high enantioselectivity. orgsyn.orgorgsyn.org The resulting ester can then be hydrolyzed to the desired carboxylic acid. orgsyn.org Further enhancement of the enantiomeric excess can be achieved through crystallization techniques. orgsyn.org

The following table details the reactants and catalyst system for this enantioselective synthesis.

| Reactants | Catalyst System | Product | Enantiomeric Excess |

| p-Bromophenylboronic acid, Ethyl crotonate | Bis(norbornadiene)rhodium(I) tetrafluoroborate, (R)-BINAP | (S)-Ethyl 3-(4-bromophenyl)butanoate | 88% (initial) |

Installation of the Boronophenyl Moiety

The introduction of the boronic acid group onto the phenyl ring is a critical step in the synthesis of 4-(4-boronophenyl)butanoic acid. This is typically achieved through the borylation of an aryl halide precursor.

Borylation of Aryl Halide Precursors (e.g., 4-(4-Bromophenyl)butanoic Acid)

A common and effective method for installing a boronic acid group is the Miyaura borylation reaction. wikipedia.org This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a base. organic-chemistry.org

In the context of synthesizing 4-(4-boronophenyl)butanoic acid, a suitable precursor would be 4-(4-bromophenyl)butanoic acid. sigmaaldrich.com The borylation of this aryl bromide would yield the corresponding boronate ester, which can then be hydrolyzed to the desired arylboronic acid.

Specific Catalytic Systems for Arylboronic Acid Formation

The success of the Miyaura borylation reaction hinges on the choice of the catalytic system. Palladium catalysts are widely employed for this transformation. wikipedia.orgnih.gov A common catalyst system involves a palladium precursor, such as tris(dibenzylideneacetone)dipalladium(0), and a phosphine (B1218219) ligand, like tricyclohexylphosphine. wikipedia.org

Recent advancements have focused on developing more efficient and versatile catalytic systems. For example, palladium-catalyzed borylation of aryl chlorides, which are generally less reactive than bromides, has been achieved using tetrahydroxydiboron (B82485) as the boron source. nih.gov Iron-catalyzed systems have also been explored for the borylation of aryl fluorides. organic-chemistry.org Furthermore, iridium-catalyzed borylation of arenes offers a direct route to arylboronic acids and their derivatives. organic-chemistry.org

The following table provides examples of catalytic systems used in arylboronic acid formation.

| Aryl Halide | Boron Source | Catalyst System | Product |

| Aryl bromides/chlorides | Bis(pinacolato)diboron | Palladium precursor, Sphos ligand | Arylboronic esters |

| Aryl chlorides | Tetrahydroxydiboron | Palladium catalyst | Arylboronic acids |

| Aryl fluorides | Bis(pinacolato)diboron | Iron catalyst, LiHMDS | Arylboronic acid pinacol (B44631) esters |

| Arenes | B₂pin₂ | Iridium catalyst | Arylboronic acids/trifluoroborates |

Overall Synthetic Routes and Optimization for 4-(4-Boronophenyl)butanoic Acid

The preparation of 4-(4-boronophenyl)butanoic acid is not a trivial one-step process and typically involves a multistep synthetic sequence. The most common approach involves the synthesis of a halogenated precursor, which is then converted to the desired boronic acid.

One-Pot and Multistep Synthetic Sequences

A prevalent and logical multistep pathway to 4-(4-boronophenyl)butanoic acid commences with the synthesis of 4-(4-bromophenyl)butanoic acid. This intermediate can be prepared through various established organic reactions. One common method is the Friedel-Crafts acylation of bromobenzene (B47551) with succinic anhydride, followed by a Clemmensen or Wolff-Kishner reduction of the resulting keto acid.

Once the 4-(4-bromophenyl)butanoic acid intermediate is obtained, the crucial step is the introduction of the boronic acid functionality. This is most effectively achieved through a palladium-catalyzed Miyaura borylation reaction. nih.gov This reaction involves the coupling of the aryl bromide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. nih.gov The initial product of this reaction is the pinacolyl boronate ester, 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butanoic acid. Subsequent hydrolysis of this ester under acidic or basic conditions yields the final product, 4-(4-boronophenyl)butanoic acid. scribd.comresearchgate.net

Table 1: Representative Multistep Synthesis of 4-(4-Boronophenyl)butanoic acid

| Step | Reaction | Key Reagents and Conditions | Product |

| 1 | Friedel-Crafts Acylation | Bromobenzene, Succinic anhydride, AlCl₃ | 4-oxo-4-(4-bromophenyl)butanoic acid |

| 2 | Clemmensen Reduction | Zinc amalgam, HCl | 4-(4-bromophenyl)butanoic acid |

| 3 | Miyaura Borylation | Bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂, KOAc, Dioxane, 80 °C nih.gov | 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butanoic acid |

| 4 | Hydrolysis | LiOH, Acetone/Water scribd.com | 4-(4-Boronophenyl)butanoic acid |

Green Chemistry Approaches in Synthesis

Efforts to develop more environmentally benign synthetic methods have led to the exploration of green chemistry principles in the synthesis of arylboronic acids. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

For the key Miyaura borylation step, significant advancements have been made. One notable green approach is the use of water as the reaction solvent. nih.gov Micellar catalysis, employing surfactants to create nanoreactors in water, has enabled borylations of aryl bromides to proceed at room temperature, offering a milder and more sustainable alternative to traditional organic solvents. nih.gov Another promising strategy involves the use of deep eutectic solvents (DESs), which are biodegradable and have low volatility. acs.org For example, a mixture of choline (B1196258) chloride and glycerol (B35011) has been shown to be an effective medium for palladium-catalyzed Miyaura borylations. acs.org

The development of recyclable catalysts is another cornerstone of green synthesis. Palladium catalysts supported on materials like polyethylene (B3416737) glycol (PEG) have been developed for the borylation of aryl chlorides, allowing for the recovery and reuse of the expensive metal catalyst. organic-chemistry.org Furthermore, running reactions under near-neat conditions with high concentrations of a green solvent can significantly reduce solvent waste. rsc.org

The final hydrolysis of the pinacolyl boronate ester can also be optimized for greener outcomes. Using milder reagents and minimizing the use of harsh acids or bases contributes to a more sustainable process. For instance, hydrolysis can be achieved using lithium hydroxide (B78521) in an acetone/water mixture, which is a relatively mild and efficient method. scribd.com

Table 2: Green Chemistry Approaches for the Synthesis of 4-(4-Boronophenyl)butanoic acid Precursors

| Synthetic Step | Green Approach | Key Features |

| Miyaura Borylation | Micellar Catalysis in Water nih.gov | - Water as solvent- Room temperature reaction- Reduced use of volatile organic compounds |

| Miyaura Borylation | Deep Eutectic Solvents (DES) acs.org | - Biodegradable and low-volatility solvent- Potential for catalyst recycling |

| Miyaura Borylation | Recyclable Catalyst System organic-chemistry.org | - Palladium on polyethylene glycol (PEG)- Facilitates catalyst recovery and reuse |

| Hydrolysis | Mild Hydrolysis Conditions scribd.com | - Use of LiOH in acetone/water- Avoids harsh acidic or basic conditions |

Chemical Reactivity and Transformations of 4 4 Boronophenyl Butanoic Acid

Reactions Involving the Boronic Acid Functionality

The boronic acid group of 4-(4-Boronophenyl)butanoic acid is the primary site of its chemical reactivity, participating in a range of significant transformations.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. nih.govnih.gov In this reaction, the organoboron compound, such as 4-(4-Boronophenyl)butanoic acid, couples with an organic halide or pseudohalide in the presence of a palladium catalyst and a base. nih.gov This reaction is noted for its mild conditions, tolerance of various functional groups, and the low toxicity of the boron-containing reagents. nih.gov

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov The process begins with the oxidative addition of the organic halide to a low-valent palladium(0) species, forming a palladium(II) intermediate. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, a step often facilitated by a base. The cycle concludes with reductive elimination from the resulting diorganopalladium(II) complex, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst. wwjmrd.com

Recent mechanistic studies have highlighted the critical role of the base in converting the oxidative addition product to a more reactive species for transmetalation. nih.gov Furthermore, investigations have shown that under certain conditions, the oxidative addition product can react directly with the boronic acid. nih.gov Computational chemistry has become a key tool in identifying the rate-determining step of the reaction, which is often the generation of the catalytically active species. nih.govnih.gov

The Suzuki-Miyaura reaction is renowned for its broad substrate scope and functional group tolerance. nih.gov 4-(4-Boronophenyl)butanoic acid, with its carboxylic acid functionality, can be coupled with a wide variety of aryl and heteroaryl halides. capes.gov.br The reaction conditions can often be tuned to accommodate sensitive functional groups. nih.gov For instance, the use of mild bases like potassium phosphate (B84403) allows for the coupling of substrates with base-sensitive groups. nih.gov

However, certain limitations exist. For example, some heteroarylboronic acids can be challenging substrates due to their instability or coordinating ability with the catalyst. nih.govrsc.org Additionally, sterically hindered substrates can sometimes pose a challenge, requiring specifically designed catalysts and ligands to achieve high yields. nih.govcapes.gov.br

Table 1: Examples of Substrate Scope in Suzuki-Miyaura Coupling

| Aryl Halide Partner | Boronic Acid Partner | Catalyst System | Product | Yield (%) | Reference |

| 2-Bromobenzonitrile | 4-Methylphenylboronic acid | Bio-derived PdNPs | 2-(p-Tolyl)benzonitrile | 98 | colab.ws |

| Various Aryl Bromides | Various Arylboronic Acids | (PPh2Me)2NiCl2 / n-BuMgCl | Biaryls | High | nih.gov |

| Various Heteroaryl Halides | Various Heteroarylboronic Acids | SPhos / Pd(OAc)2 | Heterobiaryls | High | capes.gov.br |

This table provides illustrative examples and does not represent an exhaustive list.

The development of new ligands and catalysts has been crucial for expanding the scope and efficiency of the Suzuki-Miyaura reaction. wwjmrd.com Electron-donating and sterically demanding phosphine (B1218219) ligands have been shown to promote the oxidative addition and reductive elimination steps. nih.gov For instance, ligands like SPhos have demonstrated unprecedented activity, enabling reactions with low catalyst loadings and the synthesis of extremely hindered biaryls. capes.gov.brresearchgate.net

The shift towards more sustainable and cost-effective catalysts has led to the exploration of non-precious metal alternatives, such as nickel. nih.gov Nickel-based catalysts have shown promise, particularly for coupling otherwise unreactive electrophiles, though challenges remain with certain heteroarylboron nucleophiles. nih.gov Additionally, the development of water-soluble and recyclable catalysts, such as those utilizing saponin (B1150181) as a surfactant or palladium nanoparticles, addresses the growing demand for greener chemical processes. rsc.orgcolab.ws

Table 2: Selected Ligands for Enhanced Suzuki-Miyaura Coupling

| Ligand | Catalyst System | Key Advantages | Reference |

| SPhos | Pd(OAc)2 | High activity for hindered substrates, low catalyst loading | capes.gov.brresearchgate.net |

| PPh2Me | (PPh2Me)2NiCl2 | Inexpensive, air-stable, effective for Lewis-basic substrates | nih.gov |

| Trineopentylphosphine | Pd(OAc)2 | Effective for synthesis of tri-ortho-substituted biaryls | nih.gov |

| Chiral bis-NHC | Palladium complex | Enables asymmetric Suzuki-Miyaura couplings | nih.gov |

This table highlights a few examples of ligands and their applications.

Reversible Covalent Interactions with Diols and Polyols

A unique feature of boronic acids, including 4-(4-Boronophenyl)butanoic acid, is their ability to form reversible covalent complexes with diols and polyols, such as sugars. wikipedia.org This interaction involves the formation of a five- or six-membered cyclic boronate ester. This property is the basis for their use in molecular recognition and sensing applications for saccharides. wikipedia.org The presence of the butanoic acid chain in 4-(4-Boronophenyl)butanoic acid could potentially modulate the binding affinity and kinetics of these interactions.

Oxidative Transformations of the Boronic Acid Group

The boronic acid functionality is susceptible to oxidative transformations. nih.gov One significant issue is oxidative deboronation, where the carbon-boron bond is cleaved, and the boronic acid is converted to an alcohol and boric acid. nih.gov This can be a problematic side reaction, especially in biological contexts where reactive oxygen species are present. nih.govnih.gov

Research has shown that the rate of oxidation can be influenced by the electronic properties of the boronic acid. nih.gov For instance, diminishing the electron density on the boron atom can enhance its oxidative stability. nih.gov The presence of the electron-withdrawing carboxylic acid group in 4-(4-Boronophenyl)butanoic acid may influence its stability towards oxidation compared to simple phenylboronic acid.

Formation of Boronate Esters and Anions

The boronic acid group is a focal point of reactivity, readily undergoing transformation into boronate esters and boronate anions. These reactions are fundamental to the application of 4-(4-boronophenyl)butanoic acid in sensing, self-healing materials, and as a synthetic intermediate.

Boronic acids, including arylboronic acids, are known to form reversible covalent complexes with molecules containing 1,2- or 1,3-diols, such as sugars and polyols. acs.orgwikipedia.org This reaction, an esterification of the boronic acid, proceeds by the displacement of the hydroxyl groups on the boron atom by the diol, forming a cyclic boronate ester. acs.orgnih.gov The formation of these esters is typically reversible and pH-dependent. rsc.org For instance, the equilibrium often favors the boronate ester in basic conditions and the free boronic acid in acidic conditions. rsc.org The stability and formation kinetics of these esters are influenced by the pKa of the boronic acid and the structure of the diol. acs.org

In the presence of a Lewis base, such as a hydroxide (B78521) or alkoxide ion, the boron atom of 4-(4-boronophenyl)butanoic acid can accept a pair of electrons, transforming from a trigonal planar sp² hybridized state to a tetrahedral sp³ hybridized boronate anion. wikipedia.orgwiley-vch.deacs.org This transformation increases the nucleophilicity of the organic group attached to the boron and is a key step in many reactions involving boronic acids, such as certain cross-coupling reactions. wikipedia.org The formation of the boronate anion is a critical mechanistic step in base-catalyzed ipso-halodeboronation reactions. acs.org

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group of 4-(4-boronophenyl)butanoic acid offers a distinct reactive handle, enabling a variety of classical carboxylic acid transformations. This allows for the incorporation of the 4-(boronophenyl)butyl moiety into a wide array of molecular architectures.

The carboxylic acid group can be converted to an ester through various esterification methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. ucalgary.camasterorganicchemistry.comchemguide.co.uk This reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed. ucalgary.camasterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. ucalgary.camasterorganicchemistry.com

One-pot synthesis strategies have been developed that are tolerant of protic functional groups like carboxylic acids on phenylboronic acids, suggesting that the carboxylic acid of 4-(4-boronophenyl)butanoic acid can be selectively esterified without interfering with the boronic acid group under appropriate conditions. acs.orgacs.org

Table 1: Examples of Esterification Reactions of Carboxylic Acids

| Carboxylic Acid | Alcohol | Catalyst | Product | Reference |

| Acetic Acid | Ethanol (B145695) | H₂SO₄ | Ethyl Acetate | chemguide.co.uk |

| Butanoic Acid | Methanol | Acid Catalyst | Methyl Butanoate | ucalgary.ca |

| Adipic Acid | Ethanol | H₂SO₄ | Diethyl Adipate | masterorganicchemistry.com |

The carboxylic acid functionality can be readily converted into an amide bond through reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid to a more reactive intermediate, as direct reaction with an amine is generally slow. researchgate.net Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate the formation of an O-acylisourea intermediate that is highly reactive towards amines. youtube.com

A wide array of peptide coupling reagents can be employed for this purpose. These reagents are designed to promote efficient amide bond formation while minimizing side reactions, such as racemization when coupling amino acids. researchgate.netnih.gov Arylboronic acids themselves, particularly those with electron-withdrawing groups, can catalyze amidation reactions. estranky.sk The process involves the formation of a monoacyloxyboronic acid intermediate which then reacts with the amine. estranky.sk The carboxylic acid group of 4-(4-boronophenyl)butanoic acid can thus be coupled to peptides or other amine-containing molecules, a strategy often used in the development of targeted drug delivery systems and molecular probes. nih.govjapsonline.com

Table 2: Common Peptide Coupling Reagents

| Reagent Abbreviation | Full Name | Notes | Reference |

| DCC | Dicyclohexylcarbodiimide | A widely used carbodiimide (B86325) for amide bond formation. | youtube.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | A highly effective coupling reagent, often used in solid-phase peptide synthesis. | researchgate.net |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | A phosphonium-based coupling reagent known for rapid and efficient couplings. | researchgate.net |

The carboxylic acid group of 4-(4-boronophenyl)butanoic acid can be reduced to a primary alcohol, 4-(4-boronophenyl)butan-1-ol. This transformation requires a strong reducing agent, with lithium aluminum hydride (LiAlH₄) being the most commonly used reagent for this purpose. masterorganicchemistry.comlibretexts.orgchemguide.co.uk The reaction is typically carried out in an anhydrous ethereal solvent, followed by an acidic workup to protonate the resulting alkoxide. chemguide.co.ukchemistrysteps.com

The mechanism involves the deprotonation of the carboxylic acid by the hydride reagent, followed by nucleophilic attack of a hydride ion on the carbonyl carbon. libretexts.orgchemistrysteps.com An aldehyde is formed as an intermediate, but it is immediately reduced further to the primary alcohol. libretexts.orgchemguide.co.uk It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. libretexts.orgchemistrysteps.com

The carboxylic acid functionality serves as a convenient handle for the derivatization of 4-(4-boronophenyl)butanoic acid for applications in bioconjugation and the development of molecular probes. nih.govnih.gov By activating the carboxylic acid, the molecule can be covalently attached to amine or alcohol groups on biomolecules, polymers, or nanoparticles. japsonline.com

For example, 4-carboxyphenylboronic acid has been functionalized onto magnetic nanoparticles for the extraction of nucleic acids from seeds. nih.gov Similarly, carboxy-functionalized phenylboronic acids have been conjugated to polymers like chitosan (B1678972) for the development of pH-sensitive drug delivery systems targeting tumor cells. japsonline.com This strategy leverages the dual functionality of the molecule: the carboxylic acid for conjugation and the boronic acid for targeting specific biological structures like sialic acids, which are overexpressed on some cancer cells. nih.govjapsonline.com

Dual Reactivity and Selective Functionalization of the Compound

A key feature of 4-(4-boronophenyl)butanoic acid is its dual reactivity, which allows for selective functionalization of either the boronic acid or the carboxylic acid group. This orthogonal reactivity is highly valuable in the synthesis of complex molecules and functional materials.

The selective reaction of one group while leaving the other intact is achievable by choosing appropriate reaction conditions and reagents. For instance, the carboxylic acid can be esterified under acidic conditions (Fischer esterification) or amidated using coupling reagents without affecting the boronic acid group. acs.orgestranky.sk Conversely, the boronic acid can be selectively converted into a boronate ester by reaction with a diol, a reaction that is often reversible and pH-dependent, leaving the carboxylic acid available for subsequent transformations. rsc.org

This dual reactivity also allows for cooperative effects. For instance, a material prepared with both aldehyde and phenylboronic acid groups showed a cooperative interaction in the removal of Cr(VI), where the aldehyde acted as a reducing agent and the boronic acid likely complexed the chromate (B82759) species. rsc.org While not a direct reaction of 4-(4-boronophenyl)butanoic acid, this illustrates the potential for the two functional groups to work in concert. Furthermore, the boronic acid itself can undergo ipso-functionalization reactions, where the C-B bond is replaced with a C-C, C-N, C-O, or C-halogen bond, providing another avenue for derivatization while the carboxylic acid can be masked or reacted in a subsequent step. nih.govresearchgate.net This ability to selectively address either functional group makes 4-(4-boronophenyl)butanoic acid a highly versatile building block for creating multifunctional molecules and materials.

Applications in Molecular Recognition and Chemical Sensing

Design Principles for Boronic Acid-Based Sensors

The design of sensors based on boronic acids, including 4-(4-Boronophenyl)butanoic acid, revolves around coupling the diol-binding event to a measurable change in a reporter group. nih.govnih.gov The fundamental recognition element is the boron atom, which is trigonal and sp² hybridized in its unbound acidic state. Upon binding with a diol, it transitions to a tetrahedral, sp³ hybridized, and negatively charged boronate ester. This structural and electronic change is the key to signal transduction. nih.gov

Several core principles guide the design of these sensors:

Photoinduced Electron Transfer (PET): A common strategy involves placing a fluorophore adjacent to the boronic acid group. In the unbound state, the electron-deficient boronic acid can quench the fluorescence of the nearby fluorophore through a PET process. mdpi.com When the boronic acid binds to a diol, its Lewis acidity is reduced, which can inhibit the PET process and "turn on" or restore fluorescence. mdpi.com

pKa Modulation: The binding affinity of boronic acids is highly dependent on pH. The unbound boronic acid is a weak Lewis acid with a relatively high pKa. Upon binding to a diol, the pKa is lowered, facilitating the formation of the more stable anionic boronate ester. nih.gov Sensor design often aims to tune the pKa of the boronic acid to match the physiological pH of a target environment, for example, by introducing electron-withdrawing or -donating groups. The butanoic acid tail of 4-(4-Boronophenyl)butanoic acid influences its electronic properties and solubility, thereby affecting the pKa.

Intramolecular Charge Transfer (ICT): In some designs, the boronic acid is part of a donor-π-acceptor (D-π-A) system. The binding of an analyte alters the electron-donating or -accepting nature of the boronic acid moiety, leading to a shift in the absorption or emission wavelength of the molecule.

Aggregation-Induced Emission (AIE): AIE-active fluorophores can be functionalized with boronic acids. Changes in solubility and aggregation state upon binding to a diol analyte can lead to significant fluorescence enhancement or quenching. mdpi.com

Selective Recognition of Carbohydrates and Glycoconjugates

The most prominent application of boronic acid-based sensors is in the recognition of carbohydrates, which are rich in the cis-diol structures required for binding. nih.govrsc.org This makes 4-(4-Boronophenyl)butanoic acid a potential candidate for developing sensors for various sugars and glycoconjugates.

Research has extensively documented the ability of phenylboronic acid derivatives to selectively bind different monosaccharides. The binding affinity varies depending on the sugar's structure, with fructose (B13574) generally showing a high affinity due to its furanose form, which presents an ideal geometry for forming a stable cyclic boronate ester. nih.gov

Beyond simple monosaccharides, these sensors can target more complex glycoconjugates, which are crucial in many biological processes and as disease biomarkers. nih.gov For instance, boronic acid-functionalized materials have been developed to detect ginsenosides (B1230088) and sialic acid, a biomarker overexpressed in some cancers. nih.govresearchgate.net The butanoic acid linker in 4-(4-Boronophenyl)butanoic acid could be used to attach it to polymers or nanoparticles, creating multivalent sensors with enhanced affinity and selectivity for specific glycans on cell surfaces or proteins. nih.gov

| Analyte Class | Specific Example | Recognition Principle | Potential Application |

|---|---|---|---|

| Monosaccharides | Glucose, Fructose | Reversible covalent binding with cis-diols. | Continuous glucose monitoring for diabetes management. nih.gov |

| Glycoconjugates | Ginsenosides | Multivalent interactions with complex glycan structures. | High-throughput screening and quality control of herbal medicines. nih.gov |

| Cancer Biomarkers | Sialic Acid | Binding to diol groups on sialic acid residues overexpressed on cancer cells. | Cancer diagnostics and cell imaging. nih.govresearchgate.net |

| Nucleic Acids | DNA, RNA | Interaction with the ribose sugar backbone. | Extraction and purification of nucleic acids from biological samples. nih.gov |

Development of Fluorescent and Colorimetric Sensing Platforms

To translate the binding event into a readable signal, 4-(4-Boronophenyl)butanoic acid can be integrated into various sensing platforms.

Fluorescent Platforms: These are highly sensitive and are based on the principles of PET, ICT, or AIE as described earlier. mdpi.comrsc.org A typical fluorescent sensor would involve covalently linking the 4-(4-Boronophenyl)butanoic acid moiety to a fluorescent molecule like anthracene, pyrene, or a quinolinium derivative. nih.gov For example, a sensor could be designed where the fluorescence is initially "off" and then "turns on" in the presence of glucose, with the intensity of the light being proportional to the glucose concentration. mdpi.com Red-emitting fluorescent sensors are particularly valuable for biological applications as they minimize interference from autofluorescence in cells. nih.gov

Colorimetric Platforms: Colorimetric sensors offer the advantage of visual detection without the need for complex instrumentation. A common strategy involves functionalizing gold nanoparticles (AuNPs) with a thiol-containing boronic acid derivative, such as 4-mercaptophenylboronic acid, which is structurally similar to 4-(4-Boronophenyl)butanoic acid. nih.govnih.gov In the absence of a diol analyte, the AuNPs are dispersed and exhibit a characteristic red color. The addition of an analyte with multiple diol groups, like certain carbohydrates or bacteria with lipopolysaccharides on their surface, can cross-link the nanoparticles. nih.gov This aggregation causes a distinct color change to blue or purple, which can be observed with the naked eye. researchgate.netnih.gov

| Platform Type | Underlying Mechanism | Detected Signal | Example Analytes |

|---|---|---|---|

| Fluorescent | Photoinduced Electron Transfer (PET), Aggregation-Induced Emission (AIE) | Increase or decrease in fluorescence intensity; Wavelength shift | Glucose, L-DOPA, Sialic Acid nih.govnih.govnih.gov |

| Colorimetric | Analyte-induced aggregation of functionalized gold nanoparticles (AuNPs) | Visible color change (e.g., red to blue) | Bacteria, Sialic Acid, Catecholamines researchgate.netnih.govresearchgate.net |

| Electrochemical | Change in electrochemical properties upon analyte binding | Shift in oxidation potential or current | Glycoproteins, Dopamine |

Targeted Ligand Binding Studies (Beyond Carbohydrates)

While carbohydrate sensing is a major application, the reactivity of the boronic acid group is not limited to diols from sugars. This opens up possibilities for 4-(4-Boronophenyl)butanoic acid to be used in detecting other biologically important molecules.

Catecholamines: Molecules like dopamine, epinephrine, and L-dihydroxyphenylalanine (L-DOPA) contain a catechol group, which is a cis-1,2-diol. Boronic acids can bind to these neurotransmitters, enabling their detection. Fluorescent sensors have been developed that show a selective response to L-DOPA, a key drug for Parkinson's disease. nih.gov Similarly, colorimetric sensors using boronic acid-functionalized silver nanoparticles have been used for the discriminative detection of various catecholamines. researchgate.net

Enzyme Inhibition and Recognition: The boronic acid group can act as a transition-state analog inhibitor for certain enzymes, particularly serine proteases. nih.gov It can interact with key amino acid residues in the enzyme's active site, such as serine and histidine, forming stable adducts that inhibit enzyme activity. nih.gov This property can be exploited for both therapeutic purposes and for developing sensors to detect enzyme activity. For example, sensors based on boronic acid-functionalized gold nanoparticles have been designed to detect the activity of tyrosinase, an important biomarker. nih.gov

Sialic Acid and other Biomarkers: As mentioned, sialic acid is a key target. Boronic acid-functionalized probes have been used to detect sialic acid on the surface of cancer cells, demonstrating the potential for targeted cell imaging and diagnostics. nih.govresearchgate.net

Applications in Medicinal Chemistry and Chemical Biology

4-(4-Boronophenyl)butanoic Acid as a Privileged Molecular Scaffold

In drug discovery, a privileged scaffold is a molecular framework that is able to provide useful ligands for more than one type of biological target through versatile and targeted modifications. nih.gov The structure of 4-(4-Boronophenyl)butanoic acid contains two key features that allow it to function as such a scaffold: the phenylboronic acid group, known for its ability to interact with various enzymes, and the butanoic acid linker, which provides a flexible tail that can be chemically modified.

The design of new drugs often begins with a core structure, or scaffold, that has a known affinity for a general class of biological targets. nih.gov The 4-(4-Boronophenyl)butanoic acid structure is an exemplary scaffold for targeting enzymes, particularly serine proteases and hydrolases.

The key components of this scaffold are:

The Arylboronic Acid "Head": The boronic acid group, B(OH)₂, is a Lewis acid capable of forming reversible covalent bonds with nucleophilic residues, such as the hydroxyl group of serine, commonly found in the active sites of enzymes. This interaction mimics the tetrahedral transition state of substrate hydrolysis, making boronic acids potent enzyme inhibitors. wikipedia.org

The Phenyl Ring: This aromatic ring provides a rigid platform that can be positioned within an enzyme's binding pocket. It also serves as a point for further chemical modification to enhance binding affinity and selectivity.

The Butanoic Acid "Tail": The four-carbon aliphatic chain ending in a carboxylic acid group offers significant flexibility. This linker region can be tailored in length and composition to optimally position the boronic acid head within the active site and to establish additional interactions with the surrounding enzyme surface. The terminal carboxylic acid provides another handle for chemical derivatization. capes.gov.br

Fragment-based drug discovery (FBDD) often identifies small molecules like phenylboronic acid as initial hits. The evolution of such fragments into more potent leads involves exploring the chemical space around the hit to find structurally novel analogues that share key interaction motifs. nih.gov The 4-(4-Boronophenyl)butanoic acid structure represents a logical step in this evolution, combining the enzyme-binding fragment with a linker ready for optimization.

The true utility of 4-(4-Boronophenyl)butanoic acid as a scaffold lies in its amenability to chemical modification. Both the carboxylic acid and the arylboronic acid moieties can be readily derivatized to generate a library of bioactive analogues with potentially diverse pharmacological profiles.

Key derivatization strategies include:

Modification of the Carboxylic Acid: The carboxylic acid group is a versatile functional handle. It can undergo dehydrative amidation with a wide range of amines to produce amide derivatives. Arylboronic acids themselves have been shown to be effective catalysts for such amidation reactions. rsc.orgacs.org This strategy allows for the introduction of various substituents to probe interactions with specific sub-pockets of a target enzyme.

Modification of the Phenyl Ring: While direct substitution on the phenyl ring is possible, a more common strategy involves using a precursor like 4-(4-bromophenyl)butanoic acid. sigmaaldrich.comchemicalbook.comsigmaaldrich.com The bromine atom can be replaced through various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Chan-Lam, Liebeskind-Srogl couplings), allowing for the attachment of a wide array of different chemical groups. nih.gov

Modification of the Boronic Acid: The boronic acid can be converted into a boronate ester (e.g., a pinacol (B44631) ester) to improve stability, alter solubility, or act as a protecting group during other synthetic steps. These esters can then be hydrolyzed back to the boronic acid when needed. acs.org

These strategies allow for the systematic exploration of structure-activity relationships (SAR), a critical process in optimizing a lead compound. For instance, a study on 4-phenyl-4-oxo-butanoic acid derivatives demonstrated how modifications to the butanoic acid side-chain could lead to potent enzyme inhibitors. capes.gov.br Similarly, research on related bromophenyl structures has shown that they can serve as key intermediates for creating diverse heterocyclic compounds with biological activity. nih.govresearchgate.net

Table 1: Conceptual Derivatization of the 4-(4-Boronophenyl)butanoic Acid Scaffold

| Modification Site | Reaction Type | Potential Derivative Structure | Purpose in Drug Design |

|---|---|---|---|

| Carboxylic Acid | Amidation | R-NH-C(O)-(CH₂)₃-Ph-B(OH)₂ | Introduce new hydrogen bond donors/acceptors; explore new binding pockets; modify solubility. |

| Carboxylic Acid | Esterification | R-O-C(O)-(CH₂)₃-Ph-B(OH)₂ | Create prodrugs; increase lipophilicity and cell permeability. |

| Phenyl Ring (via bromo-analogue) | Suzuki Coupling | R'-Ph-(CH₂)₃-C(O)OH | Introduce diverse aryl or alkyl groups to enhance van der Waals or hydrophobic interactions. |

| Boronic Acid | Esterification (Pinacol) | (Pinacol)B-Ph-(CH₂)₃-C(O)OH | Protect the boronic acid during synthesis; improve stability and handling. |

Enzyme Inhibition Studies and Mechanistic Elucidation

The boronic acid functional group is the primary driver of the inhibitory activity of 4-(4-Boronophenyl)butanoic acid and its derivatives. Understanding the precise mechanism of how these compounds interact with and inhibit enzymes is fundamental to designing more effective and selective drugs.

Competitive inhibition is the most common mechanism for boronic acid-based inhibitors. wikipedia.org In this model, the inhibitor molecule directly competes with the enzyme's natural substrate for binding to the active site. mdpi.com

The mechanism proceeds as follows:

Resemblance to Substrate: The inhibitor, in this case, a derivative of 4-(4-Boronophenyl)butanoic acid, possesses structural features that allow it to be recognized and bind to the enzyme's active site, a space normally occupied by the substrate. wikipedia.org

Reversible Binding: The inhibitor binds to the active site reversibly, forming an enzyme-inhibitor (EI) complex. mdpi.com

Transition-State Analogy: The key interaction for boronic acids is the formation of a reversible, covalent bond between the electrophilic boron atom and a nucleophilic serine residue in the enzyme's active site. This creates a stable tetrahedral boronate adduct that mimics the high-energy tetrahedral intermediate of the enzymatic reaction. By stabilizing this transition-state-like structure, the inhibitor effectively halts the catalytic cycle.

Kinetic Profile: This competition for the active site can be overcome by increasing the concentration of the substrate. Kinetically, a competitive inhibitor increases the apparent Michaelis-Menten constant (Kₘ) of the enzyme, meaning a higher substrate concentration is needed to achieve half-maximal velocity. However, it does not change the maximum reaction velocity (Vₘₐₓ), as at saturating substrate concentrations, the inhibitor's effect is overwhelmed. mdpi.com

Many drugs function as competitive inhibitors, such as methotrexate, which competes with folate for binding to dihydrofolate reductase. wikipedia.org

While less common for simple boronic acids, derivatives can be designed to exhibit other forms of inhibition:

Non-Competitive Inhibition: In pure non-competitive inhibition, the inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. This binding is assumed to have no effect on substrate binding to the active site, and vice versa. However, the enzyme-inhibitor-substrate (ESI) complex is catalytically inactive. This type of inhibition reduces the Vₘₐₓ but does not alter the Kₘ.

Mixed-Type Inhibition: This is a more general case where the inhibitor can bind to both the free enzyme (like a competitive inhibitor) and the enzyme-substrate complex (like an uncompetitive inhibitor), often at an allosteric site. In mixed inhibition, the inhibitor's binding affinity for the free enzyme and the enzyme-substrate complex are different. This results in a change to both the Vₘₐₓ (it decreases) and the Kₘ (it can either increase or decrease).

For a derivative of 4-(4-Boronophenyl)butanoic acid to act as a mixed or non-competitive inhibitor, its structure would need to be elaborated—for instance, by adding a large substituent to the butanoic acid tail—to enable simultaneous binding to the active site (via the boronic acid) and an allosteric site.

Mechanism-based inactivation, also known as suicide inhibition, represents an irreversible form of enzyme inhibition. It is distinct from competitive inhibition because the inhibitor itself is initially unreactive. The enzyme's own catalytic machinery converts the inhibitor into a highly reactive species, which then covalently and irreversibly binds to the enzyme, permanently inactivating it.

The process involves several steps:

The enzyme binds the inactivator, which is designed to be a substrate for the enzyme.

The enzyme begins its normal catalytic cycle on the inactivator.

This catalytic action transforms the inactivator into a highly reactive intermediate (e.g., a Michael acceptor or an electrophilic species).

Before this reactive intermediate can be released, it attacks a nucleophilic residue in or near the active site, forming a permanent covalent bond.

For a derivative of 4-(4-Boronophenyl)butanoic acid to function as a mechanism-based inactivator, its structure would need to incorporate a "latent" reactive group. This group would be unmasked only upon enzymatic action at a different part of the molecule, a sophisticated strategy that can lead to highly specific and potent enzyme inactivation.

Specific Enzyme Targets (e.g., Kinases, other hydrolases)

Phenylboronic acid derivatives have been identified as potent inhibitors of several classes of enzymes, including kinases and hydrolases. Their mechanism often involves the boronic acid moiety acting as a transition-state analog or a competitive inhibitor that forms a covalent adduct with a key amino acid residue in the enzyme's active site, such as a serine. nih.govwikipedia.org

Research has highlighted the activity of phenylboronic acids against serine-β-lactamases (SBLs), which are hydrolases responsible for antibiotic resistance in bacteria. nih.gov Specific examples include class A carbapenemases like KPC-2 and GES-5, as well as class C cephalosporinases like AmpC. nih.gov The boronic acid attacks the catalytic serine residue in a manner that mimics the natural substrate. The substitution pattern on the phenyl ring is crucial; for instance, adding a carboxylated chain can significantly alter the binding affinity for different enzymes, demonstrating that the core structure can be tuned for improved selectivity and potency. nih.gov

Beyond β-lactamases, other hydrolases are also targets. A study of various boronic acids found that a phenylboronic acid with a para-nonyl substituent was a highly potent and selective inhibitor of fatty acid amide hydrolase (FAAH), with an IC50 value in the nanomolar range. nih.gov

Furthermore, phenylboronic acid (PBA) has been shown to inhibit key signaling networks involved in cancer cell migration. nih.gov Studies have demonstrated that PBA can decrease the activity of the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42) and their downstream targets like ROCKII kinase in metastatic prostate cancer cells. nih.govthno.org This suggests that boronic acid-containing compounds can target actomyosin-based contractility, a key process in cell motility. nih.gov

Prodrug Design Based on Boronic Acid Chemistry

The prodrug approach is a strategy used in medicinal chemistry to overcome undesirable properties of a drug by administering it in an inactive, modified form. tandfonline.com This prodrug is then converted into the active drug within the body, ideally at the site of action. Boronic acids and their ester derivatives have emerged as a promising platform for creating prodrugs, particularly for cancer therapy. tandfonline.combohrium.com

This strategy leverages the unique tumor microenvironment, which often has elevated levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), compared to healthy tissues. tandfonline.combohrium.com A boronic acid or boronate ester can be used as a temporary masking group, linked to an active drug. tandfonline.com In the presence of high ROS concentrations, the carbon-boron bond is oxidatively cleaved, releasing the active therapeutic agent along with non-toxic boric acid. tandfonline.comfrontiersin.org This ROS-responsive activation allows for targeted drug release specifically within the tumor, potentially reducing systemic toxicity and improving the therapeutic window. bohrium.comfrontiersin.org

This approach has been shown to enhance the bioavailability of certain drugs. For example, a boronic acid-based prodrug of the HDAC inhibitor belinostat (B1667918) resulted in higher concentrations of the released drug in tumor tissues compared to administering the parent drug directly. tandfonline.com However, challenges remain, including potential non-specific interactions between the boronic acid and biological molecules containing diols, as well as the hydrolytic instability of some boronate esters. frontiersin.org

Applications in Bioconjugation and Chemical Probes

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule, to create a new construct with combined functionalities. rsc.org Boronic acids, including structures like 4-(4-boronophenyl)butanoic acid, are increasingly used to create chemical probes for labeling and studying proteins, carbohydrates, and other biological targets. rsc.orgnih.gov

The utility of boronic acids in this context is multifaceted. They can be used in bioorthogonal reactions—chemical reactions that can occur inside living systems without interfering with native biochemical processes—to achieve site-selective modification of proteins. nih.gov One strategy involves the formation of iminoboronates through the reaction of a 2-formyl- or 2-acetyl-arylboronic acid with nucleophiles like hydrazines or amines on a biomolecule. nih.govnih.gov This creates a dynamic, reversible covalent linkage that can be used to probe biological interactions. nih.gov The butanoic acid linker in 4-(4-boronophenyl)butanoic acid provides a convenient handle for attaching other functionalities, such as fluorophores or affinity tags, to create multifunctional probes.

"Click chemistry" refers to a class of reactions that are rapid, specific, and high-yielding, making them ideal for bioconjugation. nih.gov The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov While this reaction is a powerful tool for synthesis, its application to molecules containing a boronic acid moiety presents a significant challenge. nih.govnih.gov

The primary issue is the degradation of the boronic acid group mediated by the copper(I) catalyst required for the CuAAC reaction. nih.govingentaconnect.com This can lead to low yields and undesired side products, complicating the synthesis of boronic acid-containing bioconjugates. Research has shown that some boronic acids are more susceptible to this degradation than others. nih.gov To address this problem, strategies have been developed to protect the boronic acid during the reaction. For instance, the addition of fluoride (B91410) has been shown to shield the boronic acid from the copper catalyst, allowing the click reaction to proceed more efficiently. nih.gov Another approach is to use copper-free click reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC), which avoids the use of the problematic copper catalyst altogether. researchgate.net

A key feature of the boronic acid functional group is its ability to engage in specific molecular recognition, particularly with molecules that contain 1,2- or 1,3-diol functionalities. nih.govmdpi.com This interaction involves the reversible formation of stable five- or six-membered cyclic boronate esters. mdpi.comresearchgate.net

This property makes boronic acids excellent synthetic receptors for recognizing saccharides (sugars), which are rich in diol motifs. nih.govresearchgate.net This capability is highly relevant in biology, as cell surfaces are decorated with a complex layer of glycoproteins. Changes in this "glycocalyx" are associated with various diseases, including cancer. Therefore, boronic acid-based probes can be designed to selectively bind to and detect specific cell types based on their surface glycan profile. acs.org The interaction is not limited to sugars; other biological targets with diol structures, such as nucleotides and certain neurotransmitters, can also be recognized. nih.govresearchgate.net

In a compound like 4-(4-boronophenyl)butanoic acid, the phenylboronic acid part serves as the recognition element, while the butanoic acid chain acts as a linker. This linker can be used to attach a signaling component, such as a fluorescent dye, allowing the molecular recognition event to be translated into a detectable signal. nih.gov This principle is the foundation for a wide range of fluorescent sensors and chemical probes designed for the selective detection of biologically important molecules. mdpi.comnih.gov

Applications in Materials Science and Polymer Chemistry

Incorporation into Functional Polymer Systems

The integration of boronic acid groups into polymer structures imparts sophisticated functionalities, particularly molecular recognition capabilities. rsc.org When 4-(4-Boronophenyl)butanoic acid or similar boronic acid-containing monomers are incorporated into a polymer backbone, the resulting material gains the ability to interact specifically with 1,2- and 1,3-diols, which are common structural motifs in saccharides and nucleotides. mdpi.comnih.gov

Table 1: Functional Polymer Systems Incorporating Boronic Acid Moieties

| Polymer System | Functional Moiety | Target Analyte/Stimulus | Resulting Property Change | Application |

| Acrylamide-based hydrogel | Phenylboronic acid | Glucose, Fructose (B13574) | Swelling, Colorimetric change | Sugar sensing rsc.org |

| Pyrene-acrylamide copolymer | m-Acrylamidophenylboronic acid (mAPBA) | Glucose | Fluorescence enhancement | Saccharide sensing mdpi.com |

| Boronic acid-decorated copolymers | Boronic acid | pH, Diols (e.g., glucose) | Increased hydrophilicity, Swelling | Sensing, Drug delivery mdpi.com |

Role in Supramolecular Assemblies and Dynamic Covalent Chemistry

The boronic acid group is a powerful tool in supramolecular chemistry and dynamic covalent chemistry (DCC). The reversible nature of the boronate ester bond (B-O) allows for the construction of complex, ordered architectures through an "error-checking" process, where thermodynamic equilibrium drives the formation of the most stable structure. rsc.orgnih.gov This contrasts with irreversible covalent bond formation, which can lock in structural defects. nih.gov

Dynamic covalent chemistry utilizing boronic acids has been employed to:

Create Self-Healing Materials: By incorporating boronic acids and corresponding diols or other nucleophiles into separate polymer chains, dynamic crosslinks can be formed. These reversible bonds can break and reform, allowing the material to repair itself after damage. Aqueous solutions of polymers containing 2-formylphenylboronic acid and corresponding diol- or nitrogen nucleophile-containing polymers have been shown to form self-healing hydrogels. csic.es

Accelerate Material Screening: The reversible nature of boronate ester formation allows for the rapid generation of libraries of materials. For example, dynamic covalent boronate chemistry has been used to screen libraries of polymeric gene delivery vectors by allowing for the in-situ complexation of nucleic acids with various cationic catechols, quickly identifying the most effective formulations. nih.gov

Form Ordered Nanostructures: The self-condensation of boronic acids can form stable, six-membered boroxine (B1236090) rings. This reaction has been used to create highly crystalline two-dimensional (2D) covalent organic frameworks (COFs) on surfaces. The reversibility, controlled by factors like water partial pressure, is key to achieving the high degree of order required for functional 2D materials. nih.gov

Formation of Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures and tunable properties. nih.gov Boronic acids are fundamental building blocks in the synthesis of many COFs, dating back to the first reported examples. nih.gov The directional nature of the covalent bonds formed by boronic acids allows for the pre-designed construction of extended 2D or 3D networks. nih.gov

The key reaction is often the condensation of boronic acid groups, either with themselves to form boroxine-linked COFs (like COF-1) or with diol-containing linkers (like catechols) to form boronate ester-linked frameworks (like COF-5). nih.gov For instance, COF-102 is synthesized from the reaction between the tetrahedral linker tetra(4-dihydroxyborylphenyl)methane (TBPM) and the triangular linker 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP). nih.gov

The properties of the resulting COF can be tailored by the choice of building blocks. The geometry of the monomers determines the topology of the framework (e.g., hexagonal or tetragonal), while their size controls the pore dimensions. nih.gov The inclusion of specific functional groups within the building blocks can impart desired chemical properties. For example, the boron atoms within the COF-10 structure act as Lewis acids, enabling strong interactions with ammonia (B1221849) and making it an effective material for ammonia capture. nih.gov The rational design and synthesis of functionalized COFs remains an active area of research, with multicomponent reaction strategies being developed to create robust and tailored frameworks for specific applications like the adsorption of uranium from harsh acidic conditions. rsc.org

Table 2: Examples of Boronic Acid-Based Covalent Organic Frameworks

| COF Name | Boronic Acid Building Block | Linker | Linkage Type | Dimensionality |

| COF-1 | Benzene-1,4-diboronic acid | Self-condensation | Boroxine | 2D |

| COF-10 | 4,4'-Biphenyldiboronic acid (BPDA) | 2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP) | Boronate Ester | 2D |

| COF-102 | Tetra(4-dihydroxyborylphenyl)methane (TBPM) | 2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP) | Boronate Ester | 3D |

| LZU-530 | Phosphonate-functionalized building blocks | Imidazole-based linkers | N-substituted imidazole | Not specified |

Development of "Smart" Materials for Responsive Systems

"Smart" or stimuli-responsive materials are designed to undergo significant changes in their properties in response to small external triggers. nih.govnih.gov Polymers functionalized with 4-(4-Boronophenyl)butanoic acid or other boronic acid derivatives are a prominent class of such materials, primarily due to their responsiveness to pH and the presence of diol compounds like glucose. mdpi.comnih.govnih.gov

This responsive behavior is rooted in the reversible formation of boronate esters. mdpi.com In aqueous solution, the boronic acid group exists in equilibrium between an uncharged trigonal planar state and a charged tetrahedral boronate state. The presence of diols shifts this equilibrium towards the charged state, altering the polymer's properties. rsc.orgmdpi.com

This mechanism is the foundation for several types of responsive systems:

Glucose-Responsive Systems: The specific interaction with glucose has been widely exploited to create materials for diabetes-related applications. For example, hydrogels containing boronic acids can swell in the presence of glucose. This swelling can increase the permeability of a membrane, enabling the development of self-regulating or autonomous insulin (B600854) delivery devices that release the drug only when glucose levels are high. mdpi.com

pH-Responsive Systems: The boronic acid/boronate ester equilibrium is highly pH-dependent. This has been used to design nano-drug delivery systems that are stable at physiological pH but release their therapeutic payload in the acidic microenvironment characteristic of tumor tissues. nih.gov For instance, nanoparticles have been constructed from amphiphilic structures formed through phenylboronic ester linkages, which disassemble and release encapsulated drugs under acidic conditions. nih.gov

Sensing Platforms: The change in polymer properties upon binding to a target analyte can be translated into a detectable signal. This has been used to create colorimetric and fluorescent sensors for saccharides. rsc.orgmdpi.com In one example, a competitive binding assay with a dye (alizarin red S) allows for the colorimetric detection of sugars using a boronic acid-functionalized hydrogel. rsc.org

The versatility of boronic acid chemistry continues to inspire further research into novel smart materials for a wide range of biomedical and technological applications. nih.govnih.gov

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT Studies) for Structural and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the intrinsic structural and electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to find the electron density and, from it, derive a wide range of molecular properties.

For 4-(4-Boronophenyl)butanoic acid, DFT calculations can predict its most stable three-dimensional geometry (conformation), bond lengths, and bond angles. The planar phenyl ring and the sp²-hybridized boron atom, with its empty p-orbital, are key features. wikipedia.org The butanoic acid chain, however, introduces conformational flexibility. DFT can be used to calculate the relative energies of different conformers to identify the most likely shapes of the molecule in the gas phase or in solution.

Electronic properties derived from these calculations include the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). The MEP map is particularly insightful, as it highlights electron-rich regions (like the carboxylic acid oxygens) and electron-poor regions (like the hydrogens on the boronic acid and the empty p-orbital on the boron atom), which are crucial for intermolecular interactions. acs.orgacs.org Studies on related arylboronic acids show they are generally mild Lewis acids, a property that can be quantified and modulated by substituents on the phenyl ring. nih.gov For instance, electron-withdrawing groups tend to increase the acidity of the boronic acid. nih.gov

A study on the related compound 4-phenyl-2,4-dioxobutanoic acid used DFT calculations to explore its complex tautomeric and protolytic equilibria in solution, demonstrating the power of these methods to explain experimentally observed phenomena. herts.ac.uk

| Calculated Property | Significance for 4-(4-Boronophenyl)butanoic acid |

|---|---|

| Optimized Geometry | Predicts the most stable 3D structure, including bond lengths and angles. |

| Conformational Energies | Determines the relative stability of different spatial arrangements of the butanoic acid chain. |

| Molecular Electrostatic Potential (MEP) | Maps electron-rich and electron-poor areas, indicating sites for hydrogen bonding and other non-covalent interactions. |

| HOMO/LUMO Energies | Provides insight into the molecule's reactivity and electronic transition properties. acs.org |

| Calculated pKa | Predicts the acidity of the boronic acid and carboxylic acid groups. nih.gov |

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com For 4-(4-Boronophenyl)butanoic acid, which has potential as a ligand for biological targets like enzymes, MD simulations can provide critical insights into the dynamics of its binding. nih.govacs.org Boronic acids are known inhibitors of certain enzymes, such as serine proteases and β-lactamases, where the boron atom can form a reversible covalent bond with a catalytic serine residue. nih.govnih.gov

A typical MD simulation involves placing the ligand in the binding site of a protein (often determined by molecular docking), immersing the complex in a simulated solvent environment (like water), and then calculating the forces between atoms and their subsequent motions over a set period, often nanoseconds to microseconds. nih.gov

Analysis of the simulation trajectory can reveal:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein atoms over time indicates the stability of the binding pose. A stable RMSD suggests the ligand remains securely in the binding pocket. nih.govrsc.orggithub.io

Residue Flexibility: The root-mean-square fluctuation (RMSF) of each amino acid residue in the protein shows which parts of the protein become more or less flexible upon ligand binding. github.iobioexcel.euresearchgate.net

Key Interactions: The simulation can track the specific interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, between the ligand and the protein, and quantify their persistence over time. researchgate.net This would highlight the roles of the boronic acid head, the phenyl ring, and the carboxylate tail in anchoring the molecule to its target.

While specific MD studies on 4-(4-Boronophenyl)butanoic acid are not prominent, the methodology is well-established for other boronic acid inhibitors, providing a clear blueprint for how its interactions with a target protein could be investigated. nih.govnih.govresearchgate.net

| MD Simulation Step/Analysis | Purpose and Insights |

|---|---|

| System Setup | Place the ligand in the protein binding site and solvate with water and ions. |

| Simulation Run | Calculate atomic motions over time (e.g., 100 ns) based on a force field. researchgate.net |

| RMSD Analysis | Assess the stability of the protein-ligand complex. Low, stable RMSD values indicate a stable binding mode. github.io |

| RMSF Analysis | Identify flexible and rigid regions of the protein upon ligand binding. github.io |

| Interaction Analysis | Quantify the specific hydrogen bonds, hydrophobic contacts, and water bridges that stabilize the ligand in the active site. researchgate.net |

Reaction Pathway and Transition State Analysis (e.g., Suzuki-Miyaura mechanism)

The primary synthetic route to 4-(4-Boronophenyl)butanoic acid involves the Suzuki-Miyaura cross-coupling reaction. This reaction forges a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide. Computational studies, especially using DFT, have been crucial in mapping the entire catalytic cycle and understanding its energetics. acs.orgresearchgate.net

The widely accepted mechanism consists of three main steps:

Transmetalation: This is the key step involving the boronic acid. The organic group from the boron atom is transferred to the palladium center. The mechanism of this step is complex and often requires activation of the boronic acid by a base (like OH⁻) to form a more nucleophilic boronate species. pku.edu.cn Theoretical studies analyze the transition states for different proposed pathways to clarify the exact mechanism and the role of the base. dntb.gov.ua

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated as the final product, regenerating the Pd(0) catalyst to continue the cycle. nih.govpku.edu.cn

By calculating the energies of all intermediates and transition states, a complete energy profile for the reaction can be constructed. researchgate.net This allows researchers to identify the highest energy barrier (the rate-determining step) and understand how changes in ligands, substrates, or reaction conditions can influence the reaction's efficiency. acs.orgpku.edu.cn

| Catalytic Step | Description | Computational Insight |

|---|---|---|

| Oxidative Addition | Pd(0) catalyst inserts into the Carbon-Halide bond of the electrophile. | Calculation of the transition state energy to determine the activation barrier. nih.gov |

| Transmetalation | The aryl group is transferred from the boronic acid to the palladium center. | Analysis of competing pathways (e.g., role of base) and identification of the lowest-energy transition state. pku.edu.cndntb.gov.ua |

| Reductive Elimination | The new C-C bond is formed, releasing the product and regenerating the Pd(0) catalyst. | Calculation of the energy barrier for the final bond-forming step. pku.edu.cn |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com If a set of boronic acid derivatives, including 4-(4-Boronophenyl)butanoic acid, were tested for a specific biological activity (e.g., enzyme inhibition), QSAR could be used to build a predictive model.

The process involves:

Data Collection: Assembling a dataset of molecules with measured biological activities (e.g., IC₅₀ values).

Descriptor Calculation: For each molecule, a set of numerical values, or "descriptors," are calculated. These can represent various constitutional, physicochemical, or 3D properties.

Model Building: A mathematical equation is generated using statistical methods (like multiple linear regression or partial least squares) that correlates the descriptors with the biological activity.

Validation: The model's predictive power is rigorously tested to ensure it is robust and not due to chance correlation.

For a series of compounds related to 4-(4-Boronophenyl)butanoic acid, relevant descriptors might include those capturing steric effects (e.g., molecular volume), electronic properties (e.g., partial charges on the boron or oxygen atoms), and hydrophobicity (e.g., LogP). nih.govmdpi.com Successful 3D-QSAR models have been developed for other classes of boronic acid inhibitors, yielding contour maps that visualize regions where steric bulk, positive or negative charge, or hydrophobic character is predicted to increase or decrease activity, thereby guiding the design of new, more potent compounds. mdpi.comnih.gov

| Descriptor Type | Example Descriptor | Relevance to 4-(4-Boronophenyl)butanoic acid |

|---|---|---|

| Electronic | Partial atomic charges, Dipole moment | Describes the ability to form hydrogen bonds and electrostatic interactions via the boronic and carboxylic acid groups. |

| Hydrophobic | LogP (Partition coefficient) | Quantifies the overall hydrophobicity, influenced by the phenyl ring and alkyl chain. |

| Steric/Topological | Molecular Weight, Molecular Volume, Shape Indices | Describes the size and shape of the molecule, crucial for fitting into a binding pocket. |

| Quantum Chemical | HOMO/LUMO energies | Relates to the molecule's reactivity and potential for covalent bond formation. |

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Analysis (e.g., Advanced NMR techniques, High-Resolution Mass Spectrometry)

Spectroscopic methods are fundamental to the molecular characterization of 4-(4-Boronophenyl)butanoic acid, providing direct insight into its atomic composition, connectivity, and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for elucidating the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of a butanoic acid derivative typically shows distinct signals for the different proton environments. docbrown.info For 4-(4-Boronophenyl)butanoic acid, one would expect to see signals corresponding to the protons on the aliphatic chain and the aromatic ring. The protons on the carbon adjacent to the carboxylic acid (α-protons) would appear in the 2-3 ppm range, while the acidic proton of the carboxyl group itself would be a broad singlet far downfield, typically between 10-12 ppm. libretexts.org The aromatic protons would present as a characteristic AA'BB' system, indicative of para-substitution on the benzene (B151609) ring.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is highly deshielded and typically appears in the 160-180 ppm region. libretexts.org The carbon atom bonded to the boron (ipso-carbon) would show a characteristic broad signal due to quadrupolar relaxation of the attached boron nucleus.

Advanced NMR Techniques: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign all proton and carbon signals and confirm the connectivity between the butanoic acid chain and the phenylboronic acid ring. For related, more complex structures, these advanced techniques are crucial for unambiguous assignment. orgsyn.org

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of the molecule. HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula. For a related compound, (S)-3-(4-bromophenyl)butanoic acid, negative ion mode ESI-HRMS was used to find the [M-H]⁻ ion, with the observed mass matching the calculated mass to four decimal places, confirming its elemental composition. orgsyn.org Similar accuracy would be expected for 4-(4-Boronophenyl)butanoic acid, distinguishing it from other compounds with the same nominal mass. Fragmentation patterns observed in the mass spectrum can also offer structural clues. The fragmentation of butanoic acid, for example, prominently features the loss of OH (17 amu) and COOH (45 amu) moieties. libretexts.org

Chromatographic Separation and Purification Techniques (e.g., HPLC, Chiral HPLC)

Chromatographic techniques are paramount for assessing the purity of 4-(4-Boronophenyl)butanoic acid and for isolating it from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds. A reverse-phase HPLC method would typically be developed using a C8 or C18 stationary phase. For example, a method for the related compound 4-(4-nitrophenyl)butyric acid uses a C18 column with a mobile phase of acetonitrile (B52724) and water containing an acid modifier like phosphoric or formic acid. sielc.com The purity of 4-(4-Boronophenyl)butanoic acid would be determined by integrating the peak area of the main component relative to any impurities. A similar approach was used to analyze various bromophenolic compounds, achieving separation on a C8 column with a gradient elution. researchgate.netmdpi.com

| Parameter | Typical HPLC Conditions for Related Phenylalkanoic Acids |

| Column | Reverse-Phase C8 or C18, 3-5 µm particle size |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with acid modifier (e.g., TFA, Formic Acid) |

| Detection | UV (typically ~210-254 nm) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient to 40 °C |

| This table presents a generalized set of HPLC parameters based on methods for analogous compounds. sielc.comresearchgate.netmdpi.com |

Chiral HPLC would be necessary if 4-(4-Boronophenyl)butanoic acid were synthesized in a chiral, non-racemic form, for instance, by introducing a stereocenter in the butanoic acid chain. While the parent compound is achiral, a derivative like 3-(4-Boronophenyl)butanoic acid would require chiral separation to determine its enantiomeric excess (e.e.). For the analogous (S)-3-(4-bromophenyl)butanoic acid, chiral HPLC was used extensively to monitor and confirm the enantiopurity throughout the synthesis and purification process. orgsyn.org This was achieved using a Chiralcel OJ-H column with a heptane/isopropanol mobile phase. orgsyn.org

X-ray Crystallography and Structural Elucidation

X-ray Crystallography provides the most definitive structural information, offering precise measurements of bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. To perform this analysis, a high-quality single crystal of 4-(4-Boronophenyl)butanoic acid must be grown.

Emerging Research Areas and Future Perspectives

Exploration of Novel Synthetic Transformations Utilizing Both Functional Groups